1-(Chloroacetyl)-4-cyclobutylpiperazine
Overview
Description
1-(Chloroacetyl)-4-cyclobutylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound this compound is characterized by the presence of a chloroacetyl group and a cyclobutyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-cyclobutylpiperazine typically involves the reaction of 4-cyclobutylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)-4-cyclobutylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the chloroacetyl group to other functional groups, such as alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in polar solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of this compound.
Scientific Research Applications
1-(Chloroacetyl)-4-cyclobutylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It can be employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-cyclobutylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The cyclobutyl group may contribute to the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
1-(Chloroacetyl)piperazine: Lacks the cyclobutyl group, which may affect its binding properties and biological activity.
4-Cyclobutylpiperazine:
1-(Bromoacetyl)-4-cyclobutylpiperazine: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which may influence its reactivity and biological effects.
Uniqueness: 1-(Chloroacetyl)-4-cyclobutylpiperazine is unique due to the presence of both the chloroacetyl and cyclobutyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-(4-cyclobutylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c11-8-10(14)13-6-4-12(5-7-13)9-2-1-3-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFJXIJFVSHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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